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molecular formula C16H13N3O5S B8571426 4-Methoxy-2-nitro-N-quinolin-8-yl-benzenesulfonamide

4-Methoxy-2-nitro-N-quinolin-8-yl-benzenesulfonamide

Cat. No. B8571426
M. Wt: 359.4 g/mol
InChI Key: HJBZVUAIPZKDKG-UHFFFAOYSA-N
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Patent
US09102688B2

Procedure details

In a similar fashion using route 14 general procedure 26, 8-aminoquinoline (220 mg, 2 mmol) and 4-methoxy-2-nitrobenzene-1-sulfonyl chloride (420 mg, 2 mmol) gave the title compound (406 mg, 74%) after purification by column chromatography with heptane/EtOAc (50:50-0:100) gradient elution.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step Two
Yield
74%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([S:20](Cl)(=[O:22])=[O:21])=[C:16]([N+:24]([O-:26])=[O:25])[CH:15]=1>>[CH3:12][O:13][C:14]1[CH:19]=[CH:18][C:17]([S:20]([NH:1][C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][CH:8]=[CH:7]3)(=[O:21])=[O:22])=[C:16]([N+:24]([O-:26])=[O:25])[CH:15]=1

Inputs

Step One
Name
Quantity
220 mg
Type
reactant
Smiles
NC=1C=CC=C2C=CC=NC12
Step Two
Name
Quantity
420 mg
Type
reactant
Smiles
COC1=CC(=C(C=C1)S(=O)(=O)Cl)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC1=CC(=C(C=C1)S(=O)(=O)NC=1C=CC=C2C=CC=NC12)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 406 mg
YIELD: PERCENTYIELD 74%
YIELD: CALCULATEDPERCENTYIELD 56.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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